Cas no 54350-48-0 (Etretinate)

Etretinate Chemical and Physical Properties
Names and Identifiers
-
- Etretinate
- Ethyl all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- Tegison
- 1-(3-HYDROXY-2-NITROPHENYL)ETHANONE
- ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Ro 10-9359
- 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen
- ethyl (all-E)-9-(4-methyoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Etretinato
- Etretinato [INN-Spanish]
- Etretinatum
- Etretinatum [INN-Latin]
- Retinoid
- all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester
- Ethyl etrinoate
- 65M2UDR9AG
- Tigason
- C23H30O3
- Ethyl (all-E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraeno
- GTPL7599
- ACITRETIN IMPURITY B [EP IMPURITY]
- EINECS 259-119-3
- AB01275503-01
- (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid, Ethyl Ester
- Etretinate [USAN:INN:BAN:JAN]
- ETRETINATE [USAN]
- AC-6823
- DTXSID0023036
- CAS-54350-48-0
- ETRETINATE [MART.]
- D05BB01
- Q554297
- 2,4,6,8-Nonanetetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, all-trans-
- ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoate;Etretinate
- ETRETINATE [HSDB]
- CHEMBL464
- ETRETINATE (MART.)
- CHEBI:94591
- ETRETINATE [WHO-DD]
- Etretinatum (INN-Latin)
- LMPR01090046
- Ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- NSC297936
- W-105640
- NCGC00167500-02
- (2E,4E,6E,8E)-ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- NCGC00167500-01
- ETRETINATE [JAN]
- TEGISON (TN)
- UNII-65M2UDR9AG
- HMS3713F22
- s4699
- HMS2090G06
- (all E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester
- NSC-297936
- A11564
- DTXCID603036
- HY-B0797
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (2E,4E,6E,8E)-
- Ro-109359
- ETRETINATE [INN]
- 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid ethyl ester
- A830117
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
- Etretinate 100 microg/mL in Acetonitrile
- MFCD00866624
- HQMNCQVAMBCHCO-DJRRULDNSA-N
- ETRETINATE [MI]
- AKOS015889992
- Etrinoate, Ethyl
- BDBM50248000
- D00316
- (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoic acid ethyl ester
- 54350-48-0
- Ethyl-all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- HSDB 7185
- SR-05000001511-1
- 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraenoic acid ethyl ester
- AS-77381
- CHEBI:4913
- CS-3926
- ISOPROPYL-PYRIDIN-4-YL-AMINEDIHYDROCHLORIDE
- NSC 297936
- BRD-K36248164-001-01-8
- Etretinato (INN-Spanish)
- SR-05000001511-2
- Ro-10-9359
- ACITRETIN IMPURITY B (EP IMPURITY)
- ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(methyloxy)phenyl]nona-2,4,6,8-tetraenoate
- NS00010325
- SR-05000001511
- Etretinate (JAN/USAN/INN)
- CCG-220590
- E1293
- ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Tox21_112501_1
- CCRIS 3615
- ETRETINATE [VANDF]
- 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all E)-
- SCHEMBL3123
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-, ethyl ester, (all-E-)
- 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
- Tox21_112501
- ETRETINATE [ORANGE BOOK]
- DA-73243
- BRD-K49076555-001-01-5
- BRD-K49076555-001-03-1
- BRD-K49076555-001-04-9
-
- MDL: MFCD00866624
- Inchi: 1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
- InChI Key: HQMNCQVAMBCHCO-DJRRULDNSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C(/C(/[H])=C(\[H])/C(=C(\[H])/C(/[H])=C(\[H])/C(=C(\[H])/C(=O)OC([H])([H])C([H])([H])[H])/C([H])([H])[H])/C([H])([H])[H])=C(C([H])([H])[H])C=1C([H])([H])[H]
Computed Properties
- Exact Mass: 354.21900
- Monoisotopic Mass: 354.219495
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 35.5
- Tautomer Count: nothing
- XLogP3: 6.8
Experimental Properties
- Color/Form: Solid
- Density: 1.0304 (rough estimate)
- Melting Point: 103.0 to 107.0 deg-C
- Boiling Point: 447.69°C (rough estimate)
- Flash Point: 219.4±21.4 °C
- Refractive Index: 1.5480 (estimate)
- PSA: 35.53000
- LogP: 5.64550
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
- λmax: 360(H2O)(lit.)
- Merck: 3892
Etretinate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315-H319-H360-H410
- Warning Statement: P201-P202-P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P391-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H315+H319+H360+H410
- RTECS:RA6620000
- Toxicity:LD50 in mice (1 day): >4000 mg/kg i.p. (Bollag); LD50 (20 day) in mice, rats (mg/kg): 1176, >2000 i.p.; >2000, >4000 orally (Kamm)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- PackingGroup:III
Etretinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63355-1g |
Etretinate |
54350-48-0 | ≥98%(HPLC) | 1g |
¥7688.0 | 2023-09-05 | |
Biosynth | FE23206-1000 mg |
Etretinate |
54350-48-0 | 1g |
2023-01-04 | |||
DC Chemicals | DC9884-1 g |
Etretinate |
54350-48-0 | >98% | 1g |
$720.0 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1011029-20MG |
54350-48-0 | 20MG |
¥10262.49 | 2023-04-13 | |||
LKT Labs | E7668-100 mg |
Etretinate |
54350-48-0 | ≥98% | 100MG |
$225.00 | 2023-07-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303945-1g |
Etretinate |
54350-48-0 | 96% | 1g |
¥7137.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862628-50mg |
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate |
54350-48-0 | ≥98%(HPLC) | 50mg |
¥950.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862628-250mg |
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate |
54350-48-0 | ≥98%(HPLC) | 250mg |
¥3,280.00 | 2022-01-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303945-50mg |
Etretinate |
54350-48-0 | 96% | 50mg |
¥906.90 | 2023-09-03 | |
DC Chemicals | DC9884-250 mg |
Etretinate |
54350-48-0 | >98% | 250mg |
$360.0 | 2022-02-28 |
Etretinate Related Literature
-
Primal Sharma,Kanchan Soni,Swati Guttikar,Puran Singhal,Daxesh P. Patel,Pranav S. Shrivastav Anal. Methods 2012 4 791
-
Sally Ibbotson Photochem. Photobiol. Sci. 2018 17 1885
Additional information on Etretinate
Etretinate (CAS No. 54350-48-0): A Comprehensive Overview
Etretinate, with the CAS registry number 54350-48-0, is a synthetic retinoid that has garnered significant attention in the fields of dermatology and oncology due to its unique biological properties and therapeutic potential. This compound, also known as etretin or 1-(3,5-diisobutylphenyl)-1H-pyrrole-2-carboxylic acid, belongs to the class of retinoids, which are derivatives of vitamin A with diverse biological activities. Etretinate is primarily used in the treatment of psoriasis and other hyperproliferative skin disorders, making it a valuable tool in modern dermatological therapy.
The chemical structure of Etretinate plays a crucial role in its biological activity. It consists of a pyrrole ring substituted with a carboxylic acid group and a bulky 3,5-diisobutylphenyl group. This structure allows Etretinate to interact with specific retinoid receptors, particularly the retinoic acid receptor (RAR), which is critical for its therapeutic effects. Recent studies have highlighted the importance of the steric hindrance provided by the diisobutylphenyl group in enhancing the compound's selectivity for certain isoforms of RAR, thereby minimizing adverse effects.
One of the most significant advancements in understanding Etretinate's mechanism of action has come from research into its anti-inflammatory properties. Unlike traditional retinoids, which primarily target cell differentiation, Etretinate exhibits potent anti-inflammatory activity by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. This dual functionality makes it particularly effective in treating inflammatory skin conditions such as psoriasis vulgaris.
Recent clinical trials have demonstrated the efficacy of Etretinate in reducing skin inflammation and promoting epidermal normalization in patients with moderate to severe psoriasis. A study published in the *Journal of Dermatological Science* reported that Etretinate significantly reduced scaling, erythema, and thickness of plaques compared to placebo, with minimal systemic side effects. These findings underscore its potential as a first-line treatment for psoriasis patients who are unresponsive to topical therapies.
Beyond its dermatological applications, Etretinate has shown promise in oncology research. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including those derived from melanoma and breast cancer. The compound's anti-proliferative effects are attributed to its modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT, which are often dysregulated in cancer cells.
The pharmacokinetics of Etretinate have also been extensively studied to optimize its therapeutic use. Following oral administration, it is rapidly absorbed into the bloodstream and undergoes extensive first-pass metabolism in the liver, resulting in low systemic availability. However, recent advancements in drug delivery systems, such as liposomal encapsulation, have shown potential to enhance its bioavailability and reduce hepatotoxicity.
In terms of safety profile, Etretinate is generally well-tolerated when used at recommended doses. Common side effects include mild gastrointestinal discomfort and reversible liver enzyme elevations. However, long-term use requires careful monitoring due to potential hepatotoxicity and teratogenic effects.
Looking ahead, ongoing research is focused on exploring novel formulations and combination therapies involving Etretinate to expand its clinical applications. For instance, combining Etretinate with biologic agents such as tumor necrosis factor-alpha (TNF-α) inhibitors has shown synergistic effects in preclinical models of psoriasis and inflammatory bowel disease.
In conclusion, Etretinate (CAS No. 54350-48-0) remains a cornerstone in dermatological therapy due to its unique combination of anti-inflammatory and anti-proliferative properties. With ongoing research uncovering new mechanisms of action and innovative delivery systems, this compound holds immense potential for treating not only skin disorders but also various cancers and inflammatory diseases.
54350-48-0 (Etretinate) Related Products
- 54757-45-8((2E,4E,6E,8E)-Butyl 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate)
- 2137550-22-0(Cyclopropanemethanol, α,1-bis(aminomethyl)-α-methyl-)
- 6858-49-7(2-4-Ethyl2-(phenylamino)carbonyloxyethylamino-2-methylphenylmethylenepropanedinitrile)
- 1797698-69-1(1-(5-bromofuran-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine)
- 2229533-95-1(3,3-difluoro-3-4-(morpholin-4-yl)phenylpropan-1-ol)
- 1270308-89-8(2-amino-2-(3-chloro-2-methoxyphenyl)acetic acid)
- 2228375-43-5(3,3-difluoro-3-(1-methyl-1H-indol-5-yl)propanoic acid)
- 1353961-78-0(Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester)
- 2171433-18-2(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}butanoic acid)
- 1805408-67-6(Methyl 3-chloro-2-(difluoromethyl)-6-iodopyridine-4-acetate)
